molecular formula C14H18N2O B8108925 2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one

2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one

Cat. No.: B8108925
M. Wt: 230.31 g/mol
InChI Key: VZQBWUHSSAQBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 7 of the spiro[3.5]nonane scaffold. Its molecular formula is C₁₄H₁₇N₂O, with a molecular weight of 229.30 g/mol. This compound’s spirocyclic architecture enhances conformational rigidity, making it a valuable scaffold for drug discovery, particularly in targeting receptors or enzymes requiring precise spatial interactions .

Properties

IUPAC Name

2-methyl-1-phenyl-2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-12(11-5-3-2-4-6-11)14(13(16)17)7-9-15-10-8-14/h2-6,12,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQBWUHSSAQBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2(C1=O)CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactamization-Driven Spirocyclization

The 2,7-diazaspiro[3.5]nonan-1-one core is frequently assembled via intramolecular lactamization. A representative route from involves:

  • Boc-protected diamine synthesis :

    • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate serves as a key intermediate.

    • Prepared via cyclocondensation of γ-aminobutyric acid derivatives with carbonyl equivalents.

  • Selective deprotection :

    • Trifluoroacetic acid (TFA)-mediated removal of the Boc group (yield: 85-92%).

Table 1. Comparative Spirocycle Synthesis Methods

MethodReagents/ConditionsYield (%)Key LimitationsSource
Lactam cyclizationTFA, CH₂Cl₂, rt, 4h89Requires anhydrous conditions
Buchwald-Hartwig couplingPd(dba)₂, Xantphos, 110°C76Sensitive to oxygen
Reductive aminationNaBH(OAc)₃, DCE, 12h68Competing imine formation

Ketone Formation and Late-Stage Modifications

The critical lactam carbonyl is introduced via:

  • Oxidative methods :

    • MnO₂-mediated oxidation of secondary alcohols (35% conversion).

    • Swern oxidation for acid-sensitive substrates.

  • Cyclocondensation :

    • Thermal closure of amino ester precursors at 180°C under vacuum.

Process Optimization and Scalability

Protecting Group Strategies

  • Boc vs. Cbz protection : Boc groups demonstrated superior stability during alkylation steps (94% retention vs. 73% for Cbz).

  • Orthogonal protection : Sequential use of Fmoc and Alloc groups enables differential functionalization.

Solvent and Temperature Effects

  • Polar aprotic solvents : DMF accelerates alkylation but promotes lactam ring-opening above 60°C.

  • Microwave assistance : Reduces reaction times for Buchwald-Hartwig couplings from 24h to 45min.

Analytical Characterization Benchmarks

Spectroscopic Signatures

  • ¹H NMR : Diagnostic signals at δ 3.78–3.90 (spiro-CH₂), 7.11–7.39 (phenyl multiplet).

  • ¹³C NMR : Lactam carbonyl at δ 170-175 ppm.

Chromatographic Behavior

  • HPLC : Retention time 8.2min on C18 column (MeCN/H₂O 70:30).

  • Chiral separation : Requires specialized columns (Daicel CHIRALPAK® IG-3) for enantiomer resolution .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically conducted under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anticancer effect .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 2-methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one, emphasizing differences in substituents, molecular properties, and applications.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications References
This compound C₁₄H₁₇N₂O 2-CH₃, 3-C₆H₅ 229.30 Drug discovery, receptor modulation
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 3-C₆H₅, 7-O (oxa) 217.26 Pharmaceutical intermediates, materials
2,7-Diazaspiro[3.5]nonan-1-one C₇H₁₂N₂O No substituents (parent scaffold) 140.18 Synthetic building block
7-Methyl-2,7-diazaspiro[3.5]nonane C₈H₁₆N₂ 7-CH₃ (no ketone) 140.23 Ligand design, enzyme inhibition
2-Isopropyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one C₁₆H₂₁N₂O 2-(CH₃)₂CH, 3-C₆H₅ 257.35 High-throughput screening libraries
5-Fluoro-2,7-diazaspiro[3.5]nonane C₇H₁₂FN₂ 5-F 154.19 Antimycobacterial agents (DprE1 inhibition)

Key Findings from Comparisons :

Impact of Substituents on Bioactivity: The phenyl group at position 3 (as in the target compound) enhances π-π stacking interactions with aromatic residues in proteins, critical for receptor binding . Fluorine substitution (e.g., 5-fluoro analog) improves metabolic stability and lipophilicity, making it suitable for antimycobacterial applications . Oxa vs.

Role of Spirocyclic Rigidity: Unsubstituted 2,7-diazaspiro[3.5]nonan-1-one (MW 140.18 g/mol) serves as a minimalist scaffold for derivatization, while methyl or isopropyl groups increase steric bulk, influencing binding pocket compatibility .

Applications in Drug Development: The 2-methyl-3-phenyl derivative is leveraged in opioid receptor agonists (e.g., HSK21542) due to its constrained geometry, which optimizes receptor engagement . Benzothiazinones with 2-benzyl-2,7-diazaspiro[3.5]nonane moieties exhibit potent activity against Mycobacterium tuberculosis by inhibiting DprE1, a key enzyme in cell wall synthesis .

Biological Activity

2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment. Its structure features a unique spirocyclic framework that contributes to its biological activity. The compound is identified by the CAS number 1422139-60-3 and has the molecular formula C14H18N2O, with a molecular weight of 230.31 g/mol.

Recent studies have highlighted the potential of this compound derivatives as covalent inhibitors targeting the KRAS G12C mutation, which is prevalent in various solid tumors. This mutation is associated with oncogenic signaling pathways that promote cancer cell proliferation and survival. The compound acts by binding covalently to a specific cysteine residue within the KRAS protein, effectively inhibiting its function and leading to reduced tumor growth.

Efficacy in Preclinical Models

In vivo studies have demonstrated the antitumor efficacy of compounds derived from this compound. For instance, one derivative showed a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model, indicating its potential for further development as a therapeutic agent against non-small cell lung cancer (NSCLC) .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, the following table summarizes key findings from various studies:

Compound NameTargetActivityReference
This compoundKRAS G12CPotent covalent inhibitor
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12CEffective in vitro and in vivo
Lapatinib-derived analogsTrypanosome spp.Reduced parasitemia; advanced lead for drug development

Study on KRAS Inhibition

In a pivotal study published in 2022, researchers synthesized various derivatives of this compound and evaluated their efficacy against KRAS G12C mutations. The study involved structural optimization to enhance inhibitory activity and metabolic stability. The lead compound demonstrated significant binding affinity and selectivity for the mutated KRAS protein, leading to promising results in xenograft models .

Pharmacokinetic Profile

The pharmacokinetic properties of selected derivatives were assessed to evaluate their suitability for clinical development. Key parameters such as half-life, clearance rates, and bioavailability were measured, showing favorable profiles that support further investigation into their therapeutic potential .

Q & A

Q. What synthetic strategies are commonly employed for 2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one?

Synthesis typically involves cyclization reactions to form the spirocyclic core. For example, hydrogenation using catalysts like Raney Ni under hydrogen pressure (e.g., 50 psi) in methanol has been effective for analogous diazaspiro compounds . Protecting groups such as tert-butyl carbamate (Boc) are often utilized to stabilize reactive intermediates during multi-step syntheses . Solvent selection (e.g., dichloromethane or THF) and mild temperatures are critical to avoid side reactions .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. Programs like SHELXS and SHELXL are used for structure solution and refinement, respectively . Complementary techniques include 1H^1H- and 13C^{13}C-NMR to verify bond connectivity and stereochemistry, while mass spectrometry (MS) confirms molecular weight .

Q. What characterization techniques are essential post-synthesis?

Key methods include:

  • HPLC : For purity assessment, often with internal standards like SCH 58053 for quantitative analysis .
  • NMR : To resolve sp3^3 hybridized carbons and confirm substituent placement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal motion, disorder) be resolved during refinement?

SHELXL’s robust refinement algorithms allow handling of high thermal motion or twinned data. Hydrogen bonding networks (e.g., N–H⋯O interactions) can stabilize conformations, reducing disorder . For ambiguous electron density, iterative refinement with geometric restraints (e.g., bond lengths/angles) improves model accuracy .

Q. What role does the diazaspiro framework play in biological target interactions?

The spirocyclic nitrogen atoms enable hydrogen bonding with active-site residues, while the phenyl group enhances hydrophobic interactions. Analogous compounds, such as KRAS G12C inhibitors, exploit similar frameworks for selective binding . The methyl group at position 2 may sterically modulate binding affinity .

Q. How can ring puckering parameters inform conformational analysis of the spiro system?

Cremer-Pople coordinates quantify puckering amplitude (θ\theta) and phase angle (ϕ\phi) for each ring. For example, a pseudorotation barrier analysis can reveal preferred conformers affecting reactivity or binding . Computational tools (e.g., DFT) complement crystallographic data to map energy minima .

Q. How can reaction conditions be optimized to minimize byproducts in spirocycle formation?

Key factors:

  • Catalyst selection : Raney Ni or Pd/C for selective hydrogenation .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) favor cyclization over polymerization .
  • Temperature control : Low temperatures (0–25°C) suppress side reactions during nucleophilic additions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.